![molecular formula C10H10BrN3 B11867631 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridin ist eine heterocyclische Verbindung, die sowohl Azetidin- als auch Pyrazolo[1,5-a]pyridin-Einheiten enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridin erfolgt typischerweise in mehreren Schritten ausgehend von kommerziell erhältlichen Vorstufen. Ein gängiges Verfahren beinhaltet die Bildung des Pyrazolo[1,5-a]pyridin-Kerns, gefolgt von der Einführung des Azetidinrings. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Basen, Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium oder Kupfer.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Skalierung der Produktion eingesetzt werden. Die Verwendung robuster Katalysatoren und effizienter Reinigungsmethoden wie Kristallisation oder Chromatographie sind in industriellen Umgebungen unerlässlich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoffatome einführen.
Substitution: Diese Reaktion kann das Bromatom durch andere Substituenten ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale untersucht.
Industrie: Bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Azetidinring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Pyrazolo[1,5-a]pyridin-Einheit kann auch an DNA oder Proteine binden und deren Funktion beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. antimikrobieller oder krebshemmender Aktivität.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine moiety can also bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Azetidin-3-yl)-pyrazolo[1,5-a]pyridin: Fehlt das Bromatom, was seine Reaktivität und biologische Aktivität beeinflussen kann.
6-Bromopyrazolo[1,5-a]pyridin: Fehlt der Azetidinring, was seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen verringern kann.
2-(Azetidin-3-yl)-6-chloropyrazolo[1,5-a]pyridin: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom, was seine chemischen Eigenschaften beeinflussen kann.
Einzigartigkeit
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridin ist aufgrund des Vorhandenseins sowohl des Azetidin- als auch des Bromopyrazolo[1,5-a]pyridin-Bestandteils einzigartig. Diese Kombination bietet einen einzigartigen Satz chemischer und biologischer Eigenschaften, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C10H10BrN3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-2-9-3-10(7-4-12-5-7)13-14(9)6-8/h1-3,6-7,12H,4-5H2 |
InChI-Schlüssel |
XMIGKHSXUDKHDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NN3C=C(C=CC3=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


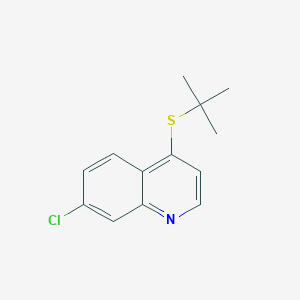
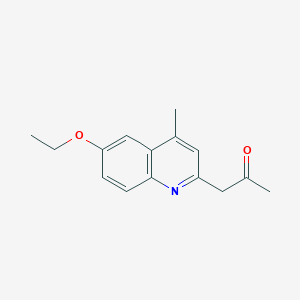
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
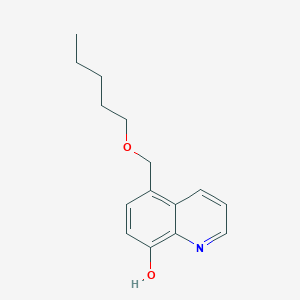

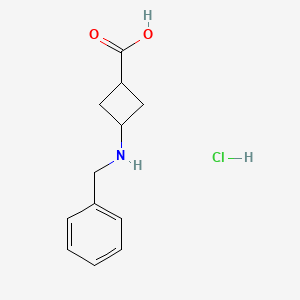
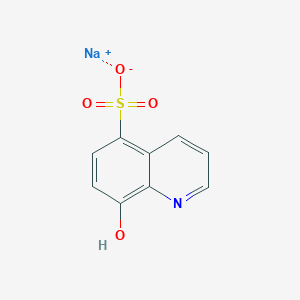
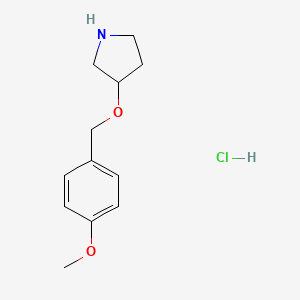


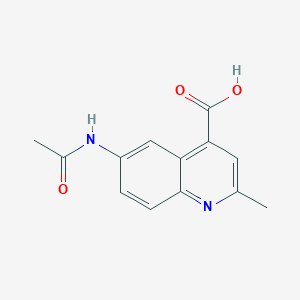
![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)
